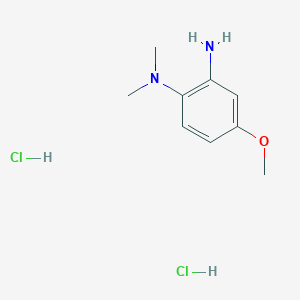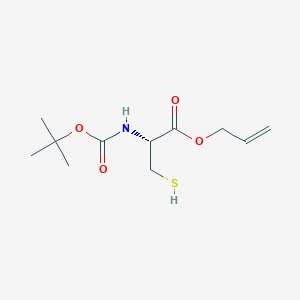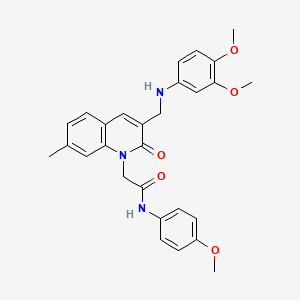
4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Electrochromic Materials
One notable application of derivatives related to 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride is in the development of electrochromic materials. For instance, aromatic diamines containing the 4-methoxy-substituted triphenylamine moiety have been utilized to synthesize novel polyamides. These materials demonstrate excellent electrochromic properties, exhibiting a color change from colorless to green upon applied potentials, and feature high thermal stability and solubility in organic solvents, making them suitable for use in electrochromic devices (Liou & Chang, 2007; Liou, Chang, & Hsiao, 2008).
Organic Synthesis and Structural Characterization
Derivatives of this compound have been synthesized and characterized for their structural and photophysical properties. Such compounds find applications in the synthesis of silicon-containing bis-azomethines, which show potential as UV light absorbing and fluorescent materials. These materials have also demonstrated antimicrobial activity, suggesting their usefulness in both materials science and bioactive compound development (Zaltariov et al., 2015).
Electrochemical Reduction
The electrochemical behavior of compounds structurally related to this compound has been studied with a focus on their reduction processes. This research provides insights into the mechanisms of electrochemical reduction, which is significant for understanding the environmental fate of such compounds and their potential applications in remediation technologies (McGuire & Peters, 2016).
Quinoline Proton Sponges
In organic chemistry, novel quinoline derivatives of this compound have been explored for their unique properties as proton sponges. These studies contribute to the development of new chemical entities with potential applications in catalysis and organic synthesis (Dyablo et al., 2015).
Corrosion Inhibition
Research into the derivatives of this compound has also explored their use as corrosion inhibitors. These compounds have shown effectiveness in protecting metals against corrosion, particularly in acidic environments, which is crucial for extending the lifespan of metal components in industrial applications (Singh & Quraishi, 2016).
properties
IUPAC Name |
4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-11(2)9-5-4-7(12-3)6-8(9)10;;/h4-6H,10H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSAYFCVGXYFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2863123.png)
![1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2863124.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-4-nitrobenzamide](/img/structure/B2863125.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2863126.png)


![(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2863130.png)


![N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2863137.png)



